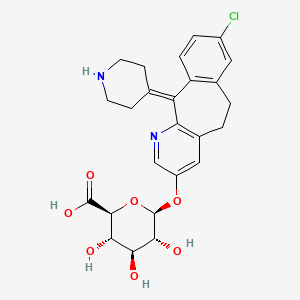

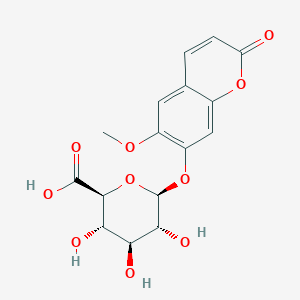

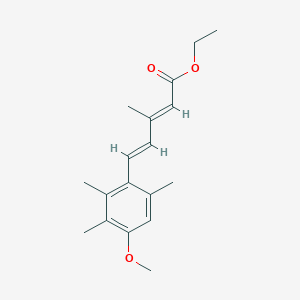

(2S,4R)-2-(叔丁基)-3-甲酰-4-恶唑烷酮甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves various strategies, including aziridination rearrangement processes and the construction of pseudopeptide foldamers. Flock et al. (2006) and Tomasini et al. (2003) describe methods for obtaining enantiomerically pure forms of oxazolidine derivatives, which are crucial for further chemical transformations and applications (Flock, Bruhn, Fink, & Frauenrath, 2006) (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Molecular Structure Analysis

The crystal structure and molecular conformation of oxazolidine derivatives have been extensively studied, revealing the envelope conformation of the oxazolidine moiety and the implications for molecular interactions and reactivity. The absolute configuration and structural details provide insight into the stereoselective synthesis and applications of these compounds (Flock et al., 2006).

Chemical Reactions and Properties

Oxazolidine derivatives participate in various chemical reactions, including cyclization, rearrangement, and conjugate addition, demonstrating their versatility as synthetic intermediates. The research by Gaul & Seebach (2002) highlights the potential of these compounds in enantioselective synthesis, showcasing their importance in producing enantiomerically pure products (Gaul & Seebach, 2002).

科学研究应用

生物聚合物的化学改性和应用:Petzold-Welcke 等人 (2014) 的研究探讨了生物聚合物木聚糖的化学改性,以生产具有特定性质的醚和酯。这项研究突出了化学改性生物聚合物在创造具有各种应用的新材料中的潜力,例如药物递送系统和抗菌剂,这可能与恶唑烷酮甲酸衍生物的背景相关 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)。

合成的酚类抗氧化剂和环境问题:刘和马伯里的综述 (2020) 讨论了合成酚类抗氧化剂 (SPA) 的广泛使用、环境存在和相关的健康风险。虽然与恶唑烷酮甲酸衍生物没有直接关系,但本文提供了在工业应用中使用的化学物质的环境影响和毒性问题的背景,提供了对化学安全和环境健康观点的更广泛理解 (Liu & Mabury, 2020)。

环境污染物的微生物降解:Thornton 等人 (2020) 综述了土壤和地下水中叔丁基乙基醚 (ETBE) 的生物降解和归趋,展示了醚氧合物的微生物降解途径的见解。这项研究可能会提供与环境环境中恶唑烷酮甲酸衍生物的降解或转化相关的类似过程或微生物相互作用 (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020)。

安全和危害

This would involve looking at the compound’s Material Safety Data Sheet (MSDS) for information on its toxicity, flammability, and other safety hazards.

未来方向

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science, based on its properties and reactivity.

属性

IUPAC Name |

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOGQSHIYFHDEM-APPZFPTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)